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Technical Support Center: MES Buffer and RNA
Binding Protein Assays
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers encountering issues with MES buffer in experiments involving

RNA binding proteins (RBPs). While MES (2-(N-morpholino)ethanesulfonic acid) is a widely

used "Good's" buffer, some studies suggest it can interact with proteins and potentially interfere

with downstream applications.

Frequently Asked Questions (FAQs)
Q1: What is MES buffer and why is it commonly used?

MES is a zwitterionic buffer with a pKa of approximately 6.15 at 25°C, making it effective for

maintaining a stable pH in the range of 5.5 to 6.7. It is often chosen for its minimal interaction

with metal ions and its transparency to UV light, which is advantageous for spectrophotometric

measurements.[1]

Q2: Can MES buffer inhibit the activity of RNA binding proteins?

While direct evidence for potent and widespread inhibition of RNA binding proteins by MES

buffer is not extensively documented in readily available literature, there are published

instances of MES interacting with proteins and affecting their dynamics. A study on human liver
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fatty acid binding protein (hLFABP) demonstrated a direct, albeit weak, interaction with MES

buffer, which influenced the protein's conformational dynamics.[2] Such interactions, even if

weak, could potentially impact the binding affinity or activity of sensitive RNA binding proteins.

Q3: What are the potential signs that MES buffer is interfering with my RNA-protein interaction

assay?

If you suspect MES buffer is interfering with your experiment, you might observe the following:

Reduced or no binding: The expected interaction between your RBP and RNA is significantly

weaker or absent compared to what is reported in the literature or observed with other buffer

systems.

Inconsistent results: High variability between replicate experiments.

Altered protein behavior: The protein may show signs of instability, such as precipitation or

aggregation, in the presence of MES buffer.

Q4: Are there alternative buffers I can use for my RNA binding protein assays?

Yes, several alternative buffers can be used for in vitro transcription and RNA-protein binding

studies. The choice of buffer should be empirically validated for your specific protein-RNA

system. Common alternatives include:

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A widely used buffer with a

pKa around 7.5, providing good buffering capacity at physiological pH.

MOPS (3-(N-morpholino)propanesulfonic acid): Another morpholino-based buffer with a pKa

of approximately 7.2, often used in RNA electrophoresis.[3]

Tris (tris(hydroxymethyl)aminomethane): A common buffer in molecular biology, but its pH is

highly temperature-dependent.

Troubleshooting Guides
Problem: Low or no detectable RNA-protein binding in
an Electrophoretic Mobility Shift Assay (EMSA).
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Possible Cause Troubleshooting Step Rationale

MES Buffer Interference

1. Switch to an alternative

buffer system. Prepare your

binding reactions using

HEPES, MOPS, or Tris buffer

at the same pH and ionic

strength.[3] 2. Perform a buffer

titration. If you must use MES,

try a range of concentrations to

see if a lower concentration is

less inhibitory.

Direct interaction of MES with

the RBP may be altering its

conformation or binding site,

thus preventing or weakening

the interaction with RNA.[2]

Different buffers have distinct

chemical properties that may

be more compatible with your

specific protein.

Suboptimal Binding Conditions

1. Optimize salt concentration.

Vary the concentration of KCl

or NaCl in your binding buffer.

2. Adjust pH. Test a range of

pH values within the optimal

range for your protein. 3.

Include additives. Consider

adding glycerol (5-10%) to

stabilize the protein or a non-

specific competitor like yeast

tRNA to reduce non-specific

binding.

RNA-protein interactions are

sensitive to ionic strength and

pH. Additives can help

maintain protein stability and

reduce background noise.

RNA or Protein Integrity Issues

1. Check RNA integrity. Run

your RNA on a denaturing gel

to ensure it is not degraded. 2.

Verify protein activity. If

possible, perform a functional

assay to confirm your protein is

active.

Degraded RNA or inactive

protein will naturally lead to a

lack of binding.

Problem: Inconsistent results in pull-down or
immunoprecipitation assays.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/pdf/Optimizing_In_Vitro_Transcription_A_Comparative_Guide_to_MOPS_HEPES_and_Tris_Buffers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2717250/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Troubleshooting Step Rationale

MES Buffer Affecting Protein

Stability

1. Substitute MES with a

different buffer. Try HEPES or

another suitable buffer in your

lysis and wash buffers.[3] 2.

Add stabilizing agents. Include

protease inhibitors and RNase

inhibitors in your buffers.

Consider adding glycerol to

your lysis buffer.

MES, like other buffer

components, could be

contributing to protein

instability or aggregation,

leading to variable pull-down

efficiency.[4] Stabilizing agents

help preserve the integrity of

the protein and RNA.

Non-Specific Binding

1. Increase wash stringency.

Increase the salt or detergent

concentration in your wash

buffers. 2. Pre-clear your

lysate. Incubate your cell

lysate with beads alone before

adding your antibody to

remove proteins that non-

specifically bind to the beads.

High background can mask

specific interactions.

Optimizing wash conditions

and pre-clearing can

significantly reduce non-

specific binding.

Inefficient Lysis or Complex

Disruption

1. Optimize lysis buffer. Ensure

your lysis buffer is effective at

extracting the protein of

interest without disrupting the

RNA-protein interaction.

Stronger detergents may be

required for nuclear or

membrane-bound proteins.

Incomplete lysis will result in

low yield, while overly harsh

conditions can break apart the

complex you are trying to

isolate.

Experimental Protocols
Protocol 1: Comparative Buffer Analysis for RNA EMSA
This protocol allows for the direct comparison of different buffer systems to assess their impact

on a specific RNA-protein interaction.

1. Reagents and Buffers:
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10X MES Binding Buffer: 100 mM MES-KOH (pH 6.5), 500 mM KCl, 10 mM MgCl₂, 10 mM

DTT, 50% glycerol.

10X HEPES Binding Buffer: 100 mM HEPES-KOH (pH 7.5), 500 mM KCl, 10 mM MgCl₂, 10

mM DTT, 50% glycerol.

10X MOPS Binding Buffer: 100 mM MOPS-KOH (pH 7.0), 500 mM KCl, 10 mM MgCl₂, 10

mM DTT, 50% glycerol.

Labeled RNA probe (e.g., ³²P-labeled or fluorescently labeled).

Purified RNA binding protein.

Nuclease-free water.

10X TBE or TGE running buffer for electrophoresis.

6% Native Polyacrylamide Gel.

2. Procedure:

Prepare separate sets of binding reactions for each buffer system (MES, HEPES, MOPS).

For each buffer system, set up a series of reactions with increasing concentrations of your

RBP. A typical 20 µL reaction might include:

2 µL of 10X Binding Buffer (MES, HEPES, or MOPS)

1 µL of labeled RNA probe (at a final concentration significantly below the expected Kd)

X µL of RBP dilution series

Y µL of nuclease-free water to bring the final volume to 20 µL

Include a no-protein control for each buffer system.

Incubate the reactions at the optimal temperature and time for your specific interaction (e.g.,

30 minutes at room temperature).
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Add 2 µL of 10X loading dye (containing a non-denaturing dye like bromophenol blue in

glycerol).

Load the samples onto a pre-run 6% native polyacrylamide gel.

Run the gel at a constant voltage (e.g., 100-150V) at 4°C.

Visualize the gel using appropriate imaging techniques (e.g., phosphorimaging for ³²P or

fluorescence scanning).

Quantify the free and bound RNA bands to determine the binding affinity in each buffer

system.

Data Presentation: Comparative Binding Affinity

Buffer System Apparent Kd (nM) Notes

MES

HEPES

MOPS

Protocol 2: Workflow for Troubleshooting Buffer-Related
Inhibition
This workflow provides a logical sequence of steps to diagnose and address potential buffer-

related issues in your RNA-protein interaction assays.
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Caption: A logical workflow for troubleshooting suspected buffer interference in RNA-protein

interaction assays.

Signaling Pathways and Experimental Workflows
The following diagram illustrates a generic experimental workflow for an Electrophoretic

Mobility Shift Assay (EMSA), highlighting the points where buffer selection is critical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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